molecular formula C8H5NOS B3187711 Benzaldehyde, 4-isothiocyanato- CAS No. 16534-85-3

Benzaldehyde, 4-isothiocyanato-

Cat. No. B3187711
CAS RN: 16534-85-3
M. Wt: 163.2 g/mol
InChI Key: SKHHEIODGHNYBO-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-isothiocyanato- is a derivative of Benzaldehyde . Benzaldehyde is an organic compound consisting of a benzene ring with a formyl substituent. It is among the simplest aromatic aldehydes and one of the most industrially useful . It is a colorless liquid with a characteristic almond-like odor, and is commonly used in cherry-flavored sodas .


Synthesis Analysis

A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Molecular Structure Analysis

The synthesized ligand and complex were characterized by physicochemical and spectroscopic techniques . The geometry around the central metal atom in MoO2L·DMF was distorted octahedral as revealed by the data collected from diffraction studies .


Chemical Reactions Analysis

The composition of benzaldehyde within the Pd/Al2O3 catalyst during reaction in different solvents was obtained using the calibration plots . A discrepancy between theoretical and experimental values of the rotational barrier in benzaldehyde has been observed .


Physical And Chemical Properties Analysis

Benzaldehyde is a colorless or slightly yellow liquid with a characteristic odor of bitter almonds . It has a chemical formula of C7H6O, a molecular weight of 106.12 g/mol, and a density of 1.045 g/cm3 at 25°C . The melting point of this compound is -26 °C, its boiling point is 178-179°C, and the ignition temperature is 190°C .

Mechanism of Action

Benzaldehyde is absorbed well via the gastrointestinal tract, skin, and lungs . After oxidation of benzaldehyde to benzoic acid, the main urinary metabolites are glucuronic acid conjugates or hippuric acid . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .

Safety and Hazards

Benzaldehyde is harmful if swallowed and causes digestive and respiratory tract irritation . It may cause central nervous system depression and kidney damage . It is a combustible liquid and vapor .

Future Directions

Isothiocyanates (ITCs) are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis . Recent advances in the synthesis of isothiocyanates using elemental sulfur highlight the potential for future research directions .

properties

CAS RN

16534-85-3

Product Name

Benzaldehyde, 4-isothiocyanato-

Molecular Formula

C8H5NOS

Molecular Weight

163.2 g/mol

IUPAC Name

4-isothiocyanatobenzaldehyde

InChI

InChI=1S/C8H5NOS/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5H

InChI Key

SKHHEIODGHNYBO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)N=C=S

Canonical SMILES

C1=CC(=CC=C1C=O)N=C=S

Origin of Product

United States

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